Cas no 63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid)

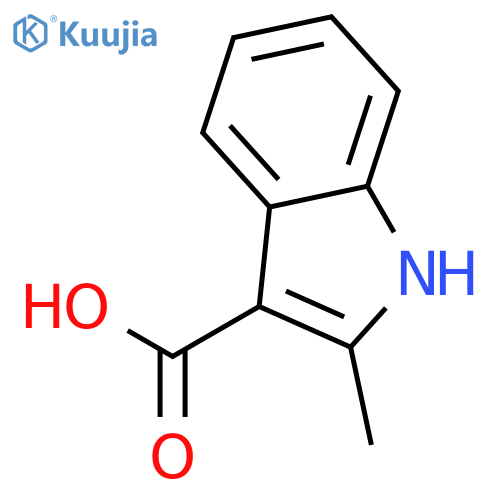

63176-44-3 structure

商品名:2-Methyl-1H-indole-3-carboxylic acid

2-Methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-1H-indole-3-carboxylic acid

- 1H-Indole-3-carboxylic acid, 2-methyl-

- 2-METHYLINDOLE-3-CARBOXYLIC ACID

- 2-methylindole-3-carboxilic acid

- CS-0045040

- 2-METHYL-1H-INDOLE-3-CARBOXYLICACID

- 2-Methylindol-3-carbonsaure

- J-509908

- MFCD06203279

- AS-18461

- 63176-44-3

- Z147652322

- AB01328350-02

- EN300-23100

- W16963

- AKOS000211824

- DTXSID50390226

- FT-0677721

- BB 0254002

- NCGC00335341-01

- BHFYJMNOBRLYSC-UHFFFAOYSA-N

- SCHEMBL570154

- 2-Methyl-1H-indole-3-carboxylic acid, AldrichCPR

- STK500484

- DB-104699

- ALBB-009261

-

- MDL: MFCD06203279

- インチ: InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)

- InChIKey: BHFYJMNOBRLYSC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=CC=CC=C2N1)C(=O)O

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- ゆうかいてん: 165-171°C

- PSA: 53.09000

- LogP: 2.17450

2-Methyl-1H-indole-3-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 36/38

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

2-Methyl-1H-indole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methyl-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23100-0.1g |

2-methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-23100-10.0g |

2-methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95.0% | 10.0g |

$214.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D606805-1g |

2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |

63176-44-3 | 95% | 1g |

$1200 | 2024-06-05 | |

| Chemenu | CM146642-5g |

2-Methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95%+ | 5g |

$*** | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-50mg |

2-Methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95% | 50mg |

104.0CNY | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115680-5g |

2-Methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 98% | 5g |

¥817.00 | 2024-05-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932596-1g |

2-Methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95% | 1g |

¥257.40 | 2022-09-01 | |

| Enamine | EN300-23100-2.5g |

2-methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95.0% | 2.5g |

$68.0 | 2025-02-20 | |

| Enamine | EN300-23100-0.05g |

2-methyl-1H-indole-3-carboxylic acid |

63176-44-3 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| 1PlusChem | 1P00EBAG-1g |

2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |

63176-44-3 | 95% | 1g |

$31.00 | 2025-02-26 |

2-Methyl-1H-indole-3-carboxylic acid 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid) 関連製品

- 104785-55-9(2,4-Dimethylquinoline-3-carboxylic acid)

- 65417-22-3(Methyl 2-methyl-1H-indole-3-carboxylate)

- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)

- 635-79-0(2-Methylquinoline-3-carboxylic acid)

- 470702-35-3(2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID)

- 88344-65-4(2-Methylquinoline-3,4-dicarboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63176-44-3)2-Methyl-1H-indole-3-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):342.0